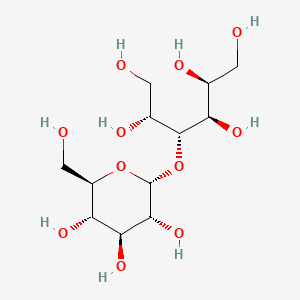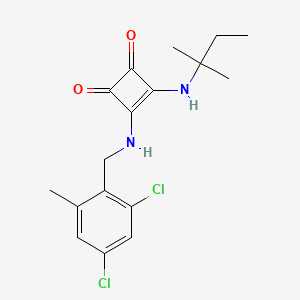
5-イソブチル-2,3-ジメチルピラジン
概要
説明
5-Isobutyl-2,3-dimethylpyrazine is an organic compound belonging to the pyrazine family. It is characterized by its distinct aroma, often described as green and leafy. This compound is commonly used as a flavoring agent in the food industry due to its pleasant scent and taste properties .
科学的研究の応用
5-Isobutyl-2,3-dimethylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of pyrazine derivatives.
Biology: Its antimicrobial properties make it useful in studies involving bacterial inhibition.
Medicine: Research has explored its potential as a bioactive compound with therapeutic properties.
Industry: It is utilized in the food industry as a flavoring agent and in the development of fragrances
作用機序
Target of Action
5-Isobutyl-2,3-dimethylpyrazine is a fragrant molecule that naturally occurs in different vegetables, fruits, roasted nuts, and meat . It has been found to have antimicrobial properties, with its primary targets being meat-associated bacterial contaminants . These include isolates assigned to Carnobacteriaceae , Enterobacteriaceae , Listeriaceae , and Moraxellaceae .
Mode of Action
The compound interacts with these bacterial targets, inhibiting their growth and proliferation . The effect is more pronounced when the contaminants are exposed to higher concentrations of 5-isobutyl-2,3-dimethylpyrazine .
Biochemical Pathways
It is known that the compound’s antimicrobial activity results in substantial reductions in bacterial cell counts .
Pharmacokinetics
Its impact on bioavailability is evident in its effectiveness as an antimicrobial agent .
Result of Action
The primary result of the action of 5-isobutyl-2,3-dimethylpyrazine is a significant reduction in bacterial contamination. In pilot tests, treatments of pyrazine-susceptible isolates resulted in 4-log reductions in bacterial cell counts .
Action Environment
The efficacy of 5-isobutyl-2,3-dimethylpyrazine can be influenced by environmental factors. For instance, in a small-scale application with processed chicken meat, it was demonstrated that the antimicrobial effects of the compound can be improved by additionally lowering the water activity on the meat surface when maltodextrin is used as a carrier substance . This suggests that the compound’s action, efficacy, and stability can be optimized under certain environmental conditions.
生化学分析
Biochemical Properties
5-Isobutyl-2,3-dimethylpyrazine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with cytochrome P450 enzymes suggests that 5-Isobutyl-2,3-dimethylpyrazine may influence the metabolic pathways of other compounds by either inhibiting or inducing these enzymes. Additionally, this compound has been shown to affect membrane fluidity in vascular smooth muscles, indicating its potential role in modulating cellular functions .
Cellular Effects
The effects of 5-Isobutyl-2,3-dimethylpyrazine on various types of cells and cellular processes are diverse. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Isobutyl-2,3-dimethylpyrazine can inhibit the expression of cytochrome P450 enzymes, which are involved in the detoxification of xenobiotics and the metabolism of endogenous compounds . This inhibition can lead to altered cellular metabolism and changes in the levels of various metabolites. Furthermore, the compound’s impact on membrane fluidity suggests that it may affect cell signaling pathways by altering the physical properties of cell membranes .
Molecular Mechanism
The molecular mechanism of action of 5-Isobutyl-2,3-dimethylpyrazine involves its interactions with various biomolecules. One of the key interactions is with cytochrome P450 enzymes, where it can act as an inhibitor or inducer . This interaction can lead to changes in the enzyme’s activity, affecting the metabolism of other compounds. Additionally, 5-Isobutyl-2,3-dimethylpyrazine has been shown to bind to specific receptors on cell membranes, influencing cell signaling pathways and gene expression . These binding interactions can result in the modulation of various cellular processes, including the activation or inhibition of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Isobutyl-2,3-dimethylpyrazine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to high concentrations of 5-Isobutyl-2,3-dimethylpyrazine can lead to changes in cellular function, including alterations in gene expression and metabolic pathways . These long-term effects are important for understanding the potential risks and benefits of using this compound in various applications.
Dosage Effects in Animal Models
The effects of 5-Isobutyl-2,3-dimethylpyrazine vary with different dosages in animal models. At low dosages, the compound has been shown to have minimal toxic effects and can be used safely in various applications . At higher dosages, 5-Isobutyl-2,3-dimethylpyrazine can exhibit toxic effects, including alterations in liver function and changes in metabolic pathways . These dosage-dependent effects highlight the importance of careful dosage regulation when using this compound in animal studies and potential therapeutic applications.
Metabolic Pathways
5-Isobutyl-2,3-dimethylpyrazine is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of various endogenous and exogenous compounds, including drugs and toxins. The interaction of 5-Isobutyl-2,3-dimethylpyrazine with cytochrome P450 enzymes can lead to changes in metabolic flux and the levels of specific metabolites . Additionally, the compound can be metabolized through hydroxylation and conjugation with glucuronic acid, facilitating its excretion from the body .
Transport and Distribution
The transport and distribution of 5-Isobutyl-2,3-dimethylpyrazine within cells and tissues involve specific transporters and binding proteins . The compound can be transported across cell membranes through passive diffusion or facilitated transport mechanisms. Once inside the cells, 5-Isobutyl-2,3-dimethylpyrazine can bind to specific proteins, influencing its localization and accumulation within different cellular compartments . These interactions are crucial for understanding the compound’s bioavailability and its potential effects on cellular function.
Subcellular Localization
The subcellular localization of 5-Isobutyl-2,3-dimethylpyrazine is influenced by its chemical properties and interactions with cellular components . The compound can be localized to specific compartments within the cell, such as the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . Additionally, post-translational modifications and targeting signals can direct 5-Isobutyl-2,3-dimethylpyrazine to specific organelles, influencing its activity and function within the cell . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isobutyl-2,3-dimethylpyrazine typically involves the alkylation of pyrazine derivatives. One common method includes the reaction of 2,3-dimethylpyrazine with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of 5-Isobutyl-2,3-dimethylpyrazine may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature conditions are crucial to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions: 5-Isobutyl-2,3-dimethylpyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce halogenated pyrazines .
類似化合物との比較
- 2,3-Dimethylpyrazine
- 2,6-Dimethylpyrazine
- 2-Isobutyl-3-methoxypyrazine
Comparison: 5-Isobutyl-2,3-dimethylpyrazine is unique due to its specific isobutyl substitution, which imparts distinct aromatic properties compared to other pyrazine derivatives. This uniqueness makes it particularly valuable in flavor and fragrance applications .
特性
IUPAC Name |
2,3-dimethyl-5-(2-methylpropyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-7(2)5-10-6-11-8(3)9(4)12-10/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAYBTQBMQPWCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N=C1C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40335949 | |
| Record name | 5-Isobutyl-2,3-dimethylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54410-83-2 | |
| Record name | 5-Isobutyl-2,3-dimethylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 54410-83-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[2-hydroxyethyl-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]sulfamoyl]benzoic acid ethyl ester](/img/structure/B1215827.png)
![N-(2-furanylmethyl)-1-(phenylmethyl)-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1215828.png)










